molecular formula C12H14BrClFNO2 B13039888 Ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate hcl CAS No. 2089649-44-3

Ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate hcl

Cat. No.: B13039888
CAS No.: 2089649-44-3
M. Wt: 338.60 g/mol
InChI Key: FTVSIVQZIFHALZ-UHFFFAOYSA-N
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Description

Ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride (CAS: 2089649-44-3) is a halogenated indene derivative with a molecular formula of C₁₂H₁₄BrClFNO₂ and a molecular weight of 338.60 g/mol . The compound features a bicyclic indene core substituted with an amino group, an ethyl ester, and halogen atoms (bromo at position 5, fluoro at position 4). The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or synthetic applications. Current data indicate a purity of 95% for commercial samples, though detailed melting/boiling points and biological activity remain unreported in available literature .

Properties

CAS No.

2089649-44-3

Molecular Formula

C12H14BrClFNO2

Molecular Weight

338.60 g/mol

IUPAC Name

ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydroindene-1-carboxylate;hydrochloride

InChI

InChI=1S/C12H13BrFNO2.ClH/c1-2-17-11(16)12(15)6-5-7-8(12)3-4-9(13)10(7)14;/h3-4H,2,5-6,15H2,1H3;1H

InChI Key

FTVSIVQZIFHALZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC2=C1C=CC(=C2F)Br)N.Cl

Origin of Product

United States

Preparation Methods

Key Steps:

Detailed Preparation Methods

Intramolecular Friedel-Crafts Acylation

  • Starting from 3-(2-(alkoxycarbonyl)-5-fluorophenyl)propanoic acid , the acid is converted to its corresponding acyl halide (acyl chloride or bromide) using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
  • The acyl halide undergoes intramolecular Friedel-Crafts acylation in the presence of strong acids like polyphosphoric acid (PPA) or trifluoroacetic acid (TFA) , optionally with heating, to cyclize and form the indanone intermediate.
  • This step establishes the bicyclic 2,3-dihydro-1H-indene core with the carboxylate ester group at position 1.

Halogenation

  • Selective bromination at the 5-position and fluorination at the 4-position of the indene ring can be achieved by electrophilic aromatic substitution using appropriate halogenating agents under controlled conditions.
  • The fluorine substituent is often introduced early in the synthesis on the aromatic ring precursor, while bromination can be performed post-cyclization.

Amination

  • The amino group at position 1 is introduced by reduction of a corresponding nitro group or via catalytic hydrogenation of an imine intermediate.
  • Catalytic hydrogenation typically uses hydrogen gas with a palladium catalyst (Pd/C) under mild temperatures (-78 °C to 20 °C) in organic solvents such as 2-methyl tetrahydrofuran .
  • The reaction can be enantioselective or enantiospecific depending on the catalyst and conditions.
  • After reduction, the amine is often converted to its hydrochloride salt by treatment with aqueous acids like citric acid or acetic acid .

Esterification

  • The ester group is formed by reacting the acid intermediate with ethanol in the presence of a base (e.g., triethylamine) and a palladium catalyst under carbon monoxide pressure (50-150 psi) at temperatures between 40 °C and 100 °C.
  • This carbonylation step is critical for introducing the ethyl carboxylate moiety.

Reaction Conditions and Catalysts

Step Reagents/Conditions Temperature Range Notes
Acyl halide formation SOCl₂ or PBr₃ Room temperature Conversion of acid to acyl halide
Intramolecular cyclization Polyphosphoric acid or trifluoroacetic acid Ambient to reflux Friedel-Crafts acylation for ring closure
Halogenation (bromo, fluoro) Electrophilic halogenating agents Controlled temperature Selective substitution on aromatic ring
Catalytic hydrogenation H₂ gas, Pd/C catalyst, organic solvent (e.g., 2-MeTHF) -78 °C to 20 °C Reduction of imine or nitro to amine
Esterification (carbonylation) Pd catalyst, base (triethylamine), CO, ethanol 40 °C to 100 °C Formation of ethyl ester under CO pressure
Salt formation Aqueous acid (citric or acetic acid) Ambient Formation of hydrochloride salt for stability

Research Findings and Scale-Up Considerations

  • The use of 2-methyl tetrahydrofuran as solvent in hydrogenation improves solubility and selectivity.
  • Enantioselective hydrogenation has been demonstrated using chiral catalysts, allowing access to optically active forms of the compound.
  • Carbonylation under mild CO pressure with palladium catalysts is scalable and yields high purity ester products.
  • Intramolecular Friedel-Crafts cyclization is a robust method for forming the bicyclic core with high regioselectivity.
  • Conversion to hydrochloride salt enhances compound stability and facilitates purification.

Summary Table of Preparation Method

Stage Intermediate/Product Key Reagents/Catalysts Conditions Outcome
Acid to acyl halide Acyl chloride/bromide SOCl₂ or PBr₃ RT Activated intermediate for cyclization
Cyclization 2,3-Dihydro-1H-indene-1-carboxylate ester Polyphosphoric acid or TFA RT to reflux Formation of bicyclic indene core
Halogenation 5-Bromo-4-fluoro substituted indene Electrophilic halogenating agents Controlled temp Introduction of halogen substituents
Amination 1-Amino derivative H₂ gas, Pd/C catalyst -78 °C to 20 °C Reduction to amine group
Esterification Ethyl carboxylate ester Pd catalyst, triethylamine, CO, ethanol 40 °C to 100 °C Formation of ethyl ester
Salt formation Hydrochloride salt Aqueous acid (citric/acetic acid) RT Stable hydrochloride salt form

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromine and fluorine atoms can be reduced under specific conditions to yield dehalogenated products.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Dehalogenated indene derivatives.

    Substitution: Amino, thio, or alkoxy-substituted indene derivatives.

Scientific Research Applications

Ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

  • Amino vs. Oxo Groups: The amino group in the target compound contrasts with oxo-containing derivatives (e.g., compound 15). Amino groups can participate in hydrogen bonding, affecting solubility and reactivity .
  • Hydrochloride Salt: The HCl salt in the target compound and CAS 637020-86-1 improves aqueous solubility compared to non-salt forms, which is critical for pharmacological applications .

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